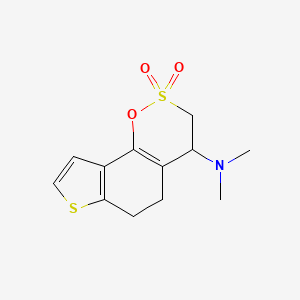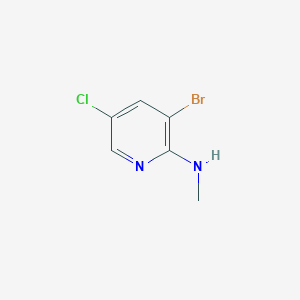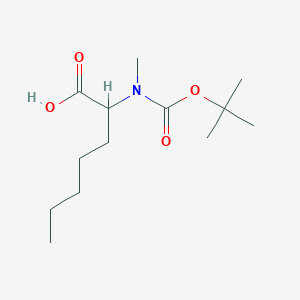
N-Boc-N-methyl-(S)-2-aminoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide N-Boc-N-méthyl-(S)-2-aminoheptanoïque est un composé appartenant à la classe des acides aminés protégés par un groupe N-Boc. Le terme « N-Boc » fait référence au groupe tert-butoxycarbonyle, qui est couramment utilisé comme groupe protecteur pour les amines en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide N-Boc-N-méthyl-(S)-2-aminoheptanoïque implique généralement la protection du groupe amine par le groupe tert-butoxycarbonyle (Boc). Une méthode courante de protection N-Boc est la réaction de l’amine avec le dicarbonate de di-tert-butyle ((Boc)2O) en présence d’une base telle que l’hydroxyde de sodium (NaOH) ou la 4-diméthylaminopyridine (DMAP) . La réaction est généralement effectuée à température ambiante et donne l’amine protégée par un groupe N-Boc avec un rendement élevé.
Méthodes de production industrielle
En milieu industriel, la production d’acide N-Boc-N-méthyl-(S)-2-aminoheptanoïque peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus. De plus, des approches de chimie verte, telles que l’utilisation de l’irradiation aux ultrasons et de conditions sans catalyseur, peuvent être utilisées pour minimiser l’impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
L’acide N-Boc-N-méthyl-(S)-2-aminoheptanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le groupe Boc peut être substitué par d’autres groupes protecteurs ou groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme l’acide trifluoroacétique (TFA) pour la déprotection du Boc.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des amines réduites. Les réactions de substitution peuvent entraîner la formation de divers dérivés en fonction du substituant introduit.
Applications De Recherche Scientifique
L’acide N-Boc-N-méthyl-(S)-2-aminoheptanoïque a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de peptides et d’autres molécules complexes.
Biologie : Le composé peut être utilisé dans l’étude des interactions enzyme-substrat et du repliement des protéines.
Industrie : Le composé est utilisé dans la production de produits chimiques fins et de produits pharmaceutiques
Mécanisme D'action
Le mécanisme d’action de l’acide N-Boc-N-méthyl-(S)-2-aminoheptanoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe Boc fournit une protection stérique à l’amine, empêchant les réactions secondaires indésirables pendant la synthèse. Après la déprotection, l’amine libre peut interagir avec diverses cibles biologiques, telles que les enzymes et les récepteurs, modulant leur activité et leur fonction .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide N-Boc-N-méthyl-(S)-2-aminohexanoïque
- Acide N-Boc-N-méthyl-(S)-2-aminopentanoïque
- Acide N-Boc-N-méthyl-(S)-2-aminooctanoïque
Unicité
L’acide N-Boc-N-méthyl-(S)-2-aminoheptanoïque est unique en raison de sa longueur de chaîne et de sa stéréochimie spécifiques, qui peuvent influencer sa réactivité et ses interactions avec les cibles biologiques. Comparé à des composés similaires, il peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un composé précieux pour des applications spécifiques dans la recherche et l’industrie .
Propriétés
Formule moléculaire |
C13H25NO4 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-6-7-8-9-10(11(15)16)14(5)12(17)18-13(2,3)4/h10H,6-9H2,1-5H3,(H,15,16) |
Clé InChI |
BUWSQPBKRHWTEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)
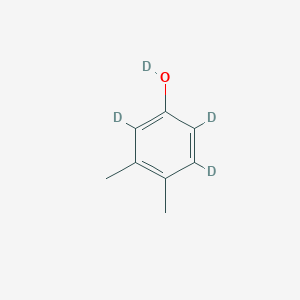
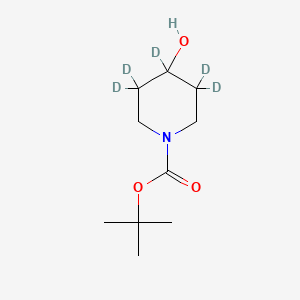
![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
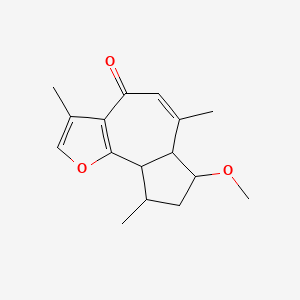
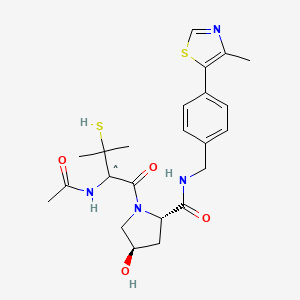
![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)

